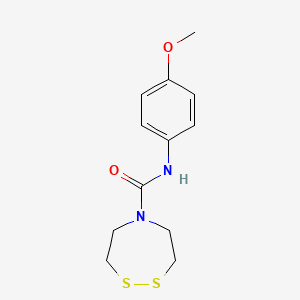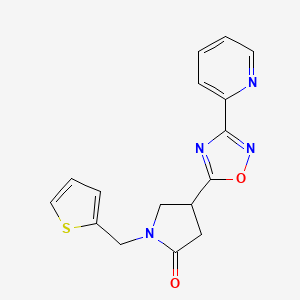
N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide, commonly known as MTDP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of dithiazepane derivatives, which have been found to have a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
MTDP has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown promise as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. MTDP has been used in animal models to study its effects on behavior, cognition, and memory.
Wirkmechanismus
The exact mechanism of action of MTDP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also interact with ion channels and receptors in the brain to produce its effects.
Biochemical and Physiological Effects
MTDP has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MTDP has been found to have low toxicity and is well-tolerated in animals.
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. It has been found to have low toxicity and is well-tolerated in animals. However, there are also some limitations to its use. MTDP has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. It may also have off-target effects that need to be carefully studied.
Zukünftige Richtungen
There are several future directions for research on MTDP. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its effectiveness in human clinical trials. Another area of interest is its mechanism of action, which is not fully understood. Future research could focus on identifying the specific receptors and ion channels that MTDP interacts with in the brain. Additionally, more studies are needed to determine the optimal dosage and administration route for MTDP in different animal models and in humans.
Synthesemethoden
MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2,5-thiadiazepane to obtain the desired product. The synthesis method has been optimized to achieve high yields and purity of MTDP.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-16-11-4-2-10(3-5-11)13-12(15)14-6-8-17-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNRLCCTJTEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2833777.png)
![1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one](/img/structure/B2833779.png)
![2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide](/img/structure/B2833780.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2833781.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2833783.png)



![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2833789.png)
![2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2833790.png)
![N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2833791.png)


![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)